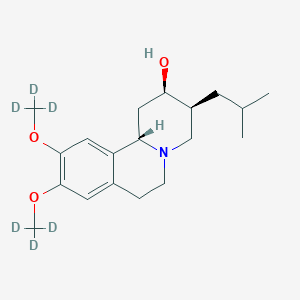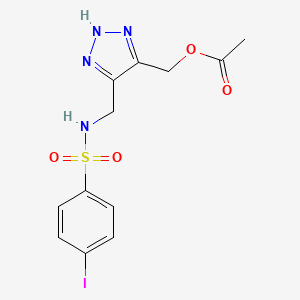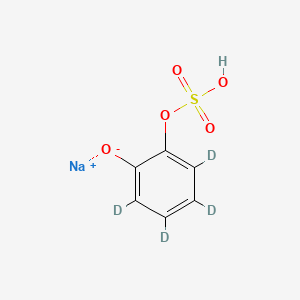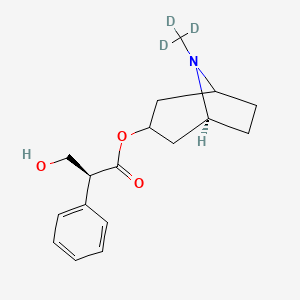
Rifabutin-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifabutin-d7 is a deuterated form of rifabutin, an antibiotic belonging to the rifamycin family. It is primarily used as a stable isotope-labeled internal standard for the quantification of rifabutin in various analytical applications . Rifabutin itself is known for its potent activity against Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis, making it a crucial component in the treatment of tuberculosis and other mycobacterial infections .
Méthodes De Préparation
The synthesis of Rifabutin-d7 involves the incorporation of deuterium atoms into the rifabutin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Rifabutin-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Rifabutin can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of rifabutin into its constituent parts
Applications De Recherche Scientifique
Rifabutin-d7 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent internal standard for mass spectrometry and other analytical techniques. Its applications include:
Chemistry: Used in the development and validation of analytical methods for the quantification of rifabutin in various matrices.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of rifabutin.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment for tuberculosis and other mycobacterial infections.
Industry: Applied in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and accuracy of rifabutin formulations
Mécanisme D'action
Rifabutin-d7, like rifabutin, exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of RNA synthesis and ultimately causing bacterial cell death. The primary molecular target is the β-subunit of the bacterial RNA polymerase . This mechanism is highly effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex .
Comparaison Avec Des Composés Similaires
Rifabutin-d7 is part of the rifamycin family, which includes other compounds such as rifampin and rifapentine. Compared to these compounds, rifabutin has several unique properties:
Longer Half-Life: Rifabutin has a longer half-life compared to rifampin, allowing for less frequent dosing.
Higher Intracellular Penetration: Rifabutin exhibits higher intracellular penetration, making it more effective against intracellular pathogens.
Lower Plasma Levels: Rifabutin achieves lower plasma levels, reducing the risk of systemic side effects.
Similar compounds include:
Rifampin: Another rifamycin antibiotic commonly used in the treatment of tuberculosis.
Rifapentine: A rifamycin with a longer half-life than rifampin but shorter than rifabutin, used in combination therapy for tuberculosis
Propriétés
Formule moléculaire |
C46H62N4O11 |
|---|---|
Poids moléculaire |
854.0 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D |
Clé InChI |
ZWBTYMGEBZUQTK-NJTKEUPPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)




